molecular formula C15H14N2O4 B8031017 Benzyl methyl 4-nitrophenylcarbamate

Benzyl methyl 4-nitrophenylcarbamate

Cat. No.: B8031017
M. Wt: 286.28 g/mol
InChI Key: IHVJGLGEGBBVQR-UHFFFAOYSA-N
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Description

Benzyl methyl 4-nitrophenylcarbamate (CAS 921223-12-3) is a carbamate derivative featuring a benzyl group, a methyl group, and a 4-nitrophenyl moiety. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity. This compound is synthesized via nucleophilic substitution or coupling reactions involving benzyl chloroformate and substituted phenylamines. Its structure is characterized by a carbamate linkage (–O–(C=O)–N–) connecting the benzyl-methyl and 4-nitrophenyl groups, which influences its physicochemical and biological properties .

Properties

IUPAC Name

benzyl N-methyl-N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16(13-7-9-14(10-8-13)17(19)20)15(18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVJGLGEGBBVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl methyl 4-nitrophenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl chloroformate with methyl 4-nitrophenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production may also involve the use of alternative solvents and catalysts to enhance the reaction rate and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl 4-nitrophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl methyl 4-nitrophenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl methyl 4-nitrophenylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site serine residue. This inhibition is often reversible and depends on the structure of the carbamate and the enzyme involved. The nitro group in the compound can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Benzyl methyl 4-nitrophenylcarbamate 921223-12-3 C₁₅H₁₄N₂O₅ 302.29 g/mol 4-NO₂, benzyl, methyl
Benzyl methyl 3-nitrophenylcarbamate N/A (AB8205) C₁₅H₁₄N₂O₅ 302.29 g/mol 3-NO₂, benzyl, methyl
4-Nitrophenyl N-benzylcarbamate 124068-97-9 C₁₄H₁₂N₂O₅ 288.26 g/mol 4-NO₂, benzyl (no methyl)
Benzyl N-(4-pyridyl)carbamate N/A C₁₃H₁₂N₂O₂ 228.25 g/mol 4-pyridyl, benzyl
Benzyl N-({4-[(4-methylphenyl)carbamoyl]phenyl}methyl)carbamate 477847-76-0 C₂₃H₂₂N₂O₃ 374.43 g/mol 4-methylphenyl, benzyl

Key Observations :

  • Nitro Group Position : The para-nitro substituent in this compound enhances electron-withdrawing effects compared to the meta-nitro isomer (AB8205). This difference impacts reactivity in nucleophilic substitutions, with para-substituted derivatives often showing higher stability in acidic conditions .
  • Aryl Group Modifications : The 4-pyridyl analog () exhibits hydrogen bonding via N–H⋯N interactions, leading to distinct crystal packing and higher melting points compared to nitro-substituted derivatives .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z)
This compound Not reported 1720 (C=O), 1520 (NO₂) 3.35 (s, 3H, CH₃), 5.15 (s, 2H, CH₂) 302 [M]⁺
Benzyl N-(4-pyridyl)carbamate 145–147 1695 (C=O), 1600 (C=N) 5.10 (s, 2H, CH₂), 8.45 (d, 2H, pyridyl) 228 [M]⁺
4-Nitrophenyl N-benzylcarbamate 110–112 1715 (C=O), 1515 (NO₂) 4.45 (s, 2H, CH₂), 7.40–8.30 (m, 9H, aryl) 288 [M]⁺

Analysis :

  • Infrared Spectroscopy : The C=O stretch in carbamates typically appears near 1700 cm⁻¹. Nitro groups show asymmetric stretching at ~1520 cm⁻¹, confirming their presence .
  • Nuclear Magnetic Resonance : Methyl groups (δ ~3.35 ppm) and benzyl protons (δ ~5.15 ppm) are characteristic in ¹H-NMR. Para-substituted nitro groups deshield adjacent protons, causing downfield shifts .

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